Heptyl butyrate

Descripción general

Descripción

Heptyl butyrate is an organic compound classified as an ester. It is a colorless liquid with a chamomile-like odor, commonly found in fresh apples and plums . This compound is known for its use as a flavoring agent and an attractant for certain species of wasps, such as yellowjackets .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Heptyl butyrate can be synthesized through the esterification of butyric acid with heptanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants into the ester product .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve the use of continuous reactors to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: Heptyl butyrate primarily undergoes hydrolysis and transesterification reactions.

Common Reagents and Conditions:

Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, facilitated by catalysts such as dichlorodistannoxane.

Major Products Formed:

Hydrolysis: Butyric acid and heptanol.

Transesterification: New esters depending on the alcohol used in the reaction.

Aplicaciones Científicas De Investigación

Pest Control

1.1 Yellowjacket Trapping

Heptyl butyrate is primarily recognized for its effectiveness as an attractant in traps designed to capture yellowjackets, a significant pest species. Research has demonstrated that traps baited with this compound significantly outperformed control traps without the compound. Field trials conducted over periods ranging from 17 to 64 days showed that reusable and disposable traps containing varying concentrations of this compound captured substantial numbers of yellowjackets, including species such as Vespula germanica and Vespula squamosa .

1.2 Controlled Release Systems

Studies have explored optimizing the release rates of this compound to enhance its effectiveness as a lure. Experiments involved varying hole sizes in vials containing the compound, revealing that certain configurations allowed for a steady release rate over extended periods. For instance, vials with specific hole diameters emitted this compound at rates of approximately 2.3 to 3.3 mg/hour, which were effective in attracting wasps .

Chemical Attractant Research

This compound has been investigated as part of chemical attractant blends aimed at improving pest management strategies. Notably, it has been combined with acetic acid to enhance its efficacy against various wasp species. This combination has shown superior performance compared to this compound used alone, indicating potential for developing more effective pest control products .

Ecological Impact Studies

Research into the ecological safety of this compound indicates that it does not exhibit significant toxicity to non-target organisms, including terrestrial mammals and aquatic life. A review conducted by the EPA found no evidence of adverse effects related to this compound, supporting its use as a safer alternative in pest management . This aspect is crucial for ensuring that pest control strategies do not inadvertently harm beneficial species or disrupt ecosystems.

Formulation Development

The development of formulations incorporating this compound has been a focus area in biopesticide research. The compound's properties make it suitable for use in various formulations aimed at controlling public health pests such as mosquitoes and ticks, thereby expanding its application beyond just wasp control .

Data Summary

Mecanismo De Acción

The primary mechanism of action of heptyl butyrate involves its interaction with olfactory receptors in insects, particularly yellowjackets. The compound binds to specific receptors, triggering a behavioral response that attracts the insects to the source of the odor . In biological systems, the ester linkage can be hydrolyzed by esterases, releasing butyric acid and heptanol, which can then participate in various metabolic pathways .

Comparación Con Compuestos Similares

Octyl butyrate: Another ester with a similar fruity aroma, used in flavoring and fragrance applications.

Methyl butyrate: Known for its apple-like odor, commonly used in the food industry.

Ethyl butyrate: Has a pineapple-like smell and is widely used in flavorings and perfumes.

Uniqueness of Heptyl Butyrate: this compound is unique due to its specific chain length, which imparts a distinct chamomile-like odor. This makes it particularly effective as an attractant for certain insect species, a property not shared by all esters .

Actividad Biológica

Heptyl butyrate, a compound with the chemical formula , is known for its distinctive fruity odor and has been studied for its biological activities, particularly in the context of attracting certain insect species. This article explores the biological activity of this compound, focusing on its role as a pheromone in social insects, particularly wasps and ants, as well as its potential applications in pest control.

This compound is an ester formed from heptanol and butyric acid. It is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 186.29 g/mol |

| Boiling Point | 196 °C |

| Solubility | Soluble in organic solvents |

| Odor | Fruity |

Role as a Pheromone

This compound has been identified as a putative pheromone involved in the social communication of various insect species, particularly wasps and ants.

-

Vespula germanica (Common Wasp) :

- Research indicates that this compound is emitted by V. germanica workers and plays a significant role in attracting foraging wasps to food sources. In field experiments, wasps were observed to approach baits treated with this compound more frequently than untreated baits, suggesting its efficacy as an attractant .

- Quantitative analysis showed that live V. germanica workers emitted this compound at an average rate of per sample per hour .

-

Field Trials :

- Various field trials have demonstrated that traps baited with this compound captured significantly more yellowjacket species compared to control traps without the compound. For instance, studies conducted over periods ranging from 17 to 64 days showed that traps containing this compound were more effective at attracting and capturing these pests .

-

Ant Attraction :

- This compound has also been tested for its attractiveness to Acromyrmex lobicornis ants. In controlled experiments, baits treated with this compound attracted more ants compared to control baits treated with ethanol alone . The results highlighted the potential of this compound as a lure for ant species in ecological studies.

Case Study 1: Attractiveness to Wasps

In a study assessing the behavioral response of Vespula germanica to this compound:

- Methodology : Baits consisting of ground meat were treated with varying concentrations of this compound (0.1 ml) and placed alongside untreated controls.

- Findings : The data indicated a significant increase in the number of wasps landing on treated baits compared to controls, confirming the compound's attractiveness .

Case Study 2: Efficacy in Pest Control

A series of field trials evaluated the effectiveness of this compound in capturing yellowjackets:

- Duration : Trials lasted between 17 and 64 days.

- Outcome : Traps containing this compound captured higher numbers of yellowjackets compared to control traps, demonstrating its potential utility in integrated pest management strategies .

Safety and Toxicity

This compound is classified as having low toxicity (Category IV) across various exposure routes, indicating it poses minimal risk under typical usage conditions . The compound is naturally found in various fruits, contributing to its safety profile when used as an attractant or lure.

Propiedades

IUPAC Name |

heptyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-3-5-6-7-8-10-13-11(12)9-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQHLIYIQARLQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

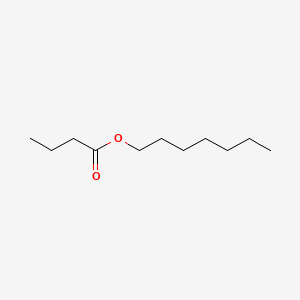

CCCCCCCOC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042038 | |

| Record name | Heptyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid with a camomile odour | |

| Record name | Heptyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034460 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Heptyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/16/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

225.00 to 226.00 °C. @ 760.00 mm Hg | |

| Record name | Heptyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034460 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, soluble in alcohol, propylene glycol; insoluble in water | |

| Record name | Heptyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034460 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Heptyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/16/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8555 (30°/30°) | |

| Record name | Heptyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/16/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5870-93-9 | |

| Record name | Heptyl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5870-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005870939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, heptyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YF38H29F1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Heptyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034460 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-57.5 °C | |

| Record name | Heptyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034460 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does heptyl butyrate act as an attractant for insects like yellowjackets?

A1: this compound likely mimics a naturally occurring volatile compound found in food sources preferred by yellowjackets, such as fermenting fruit or decaying meat. [, , , ] While the exact mechanism remains unclear, it is believed that yellowjackets have evolved olfactory receptors that are specifically tuned to detect these types of volatile compounds, signaling a potential food source. [, , ]

Q2: Are there differences in the attractiveness of this compound to different wasp species?

A2: Yes, research indicates varying levels of attraction to this compound among wasp species. For example, Vespula atropilosa is more strongly attracted to this compound than Vespula pensylvanica. [] Similarly, some species like Vespula acadica, Vespula consobrina, and Vespula rufa show a strong preference for this compound. In contrast, others like Vespula vulgaris and Vespula germanica exhibit stronger attraction to a combination of acetic acid and isobutanol. [, , , , , ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C11H22O2 and a molecular weight of 186.29 g/mol.

Q4: How is this compound typically dispersed for use in wasp traps?

A4: this compound is often incorporated into various dispenser types for use in traps. This includes utilizing polyethylene caps, vials, or cotton balls for controlled release of the compound. [, , , , ] The choice of dispenser and its design can significantly influence the release rate and duration of the attractant in the field. [, ]

Q5: How does the length of the alkyl chain in butyrate esters influence attraction in insects like Chloropidae?

A5: Studies on Chloropidae have revealed that the length of the alkyl chain in butyrate esters significantly impacts their attractiveness. For instance, while this compound showed minor attraction to Hippelates collusor, octyl butyrate was found to be the most attractive to Siphonella neglecta. [] This suggests that even subtle structural modifications to the ester can markedly affect its interaction with the insect's olfactory receptors.

Q6: Does the formulation of this compound impact its effectiveness in attracting insects?

A6: Yes, the formulation significantly impacts the efficacy of this compound. Studies demonstrate that combining this compound with other attractants, like acetic acid or specific meat extracts, can significantly enhance its attractiveness to certain wasp species. [, , , , ] Additionally, the choice of dispenser and its design play a crucial role in controlling the release rate and duration of the attractant, ultimately affecting its field performance. [, ]

Q7: Are there any known negative environmental impacts associated with the use of this compound?

A7: While this compound is generally considered safe for use in insect traps, its potential environmental impact, particularly on non-target species, needs further investigation. [] Research should focus on understanding its degradation pathway in the environment and any potential long-term effects on ecosystems. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.